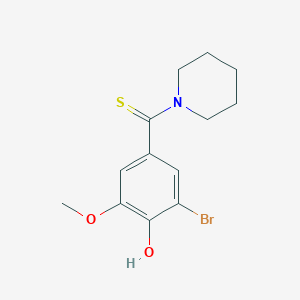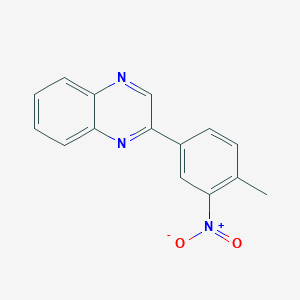
N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thioamide compound that is primarily used as a feed attractant for aquatic animals. However, recent studies have shown that DMPT has numerous other applications, including as a growth promoter, a stress reliever, and an immunostimulant in animals.
科学的研究の応用
N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to increase the growth rate and feed efficiency of animals, leading to improved production outcomes. N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to alleviate stress in animals, leading to improved health and well-being. In aquaculture, N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been used as a feed attractant for fish and shrimp, leading to increased feed intake and growth rates. N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to have immunostimulatory effects in fish, leading to improved disease resistance.
In medicine, N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been studied for its potential as a therapeutic agent for various diseases. N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed that N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide exerts its effects by modulating various signaling pathways in the body. N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, leading to increased energy metabolism and decreased inflammation. N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to activate the nuclear factor-κB (NF-κB) pathway, leading to increased immune function and decreased inflammation.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to have numerous biochemical and physiological effects in animals. In pigs, N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to increase the expression of genes involved in energy metabolism and protein synthesis, leading to increased growth rates and feed efficiency. In fish, N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to increase the expression of genes involved in immune function, leading to improved disease resistance. N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to have antioxidant and anti-inflammatory properties, leading to improved health and well-being in animals.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other compounds with similar effects. However, N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has several limitations for lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness in long-term experiments. It also has a narrow therapeutic window, meaning that the optimal dose must be carefully determined to avoid toxicity.
将来の方向性
There are numerous future directions for N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide research. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide's effects on different animal species and under different conditions. Additionally, the potential therapeutic applications of N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in human medicine warrant further investigation. Finally, the potential environmental impact of N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide use in aquaculture and agriculture needs to be carefully evaluated to ensure sustainability and safety.
Conclusion
N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is a synthetic compound that has numerous potential applications in various fields, including agriculture, aquaculture, and medicine. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has numerous biochemical and physiological effects in animals, including increased growth rates, improved disease resistance, and decreased inflammation. While N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has several advantages for lab experiments, it also has several limitations that must be carefully considered. There are numerous future directions for N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide research, including the development of new synthesis methods and the investigation of its potential therapeutic applications in human medicine.
合成法
The synthesis of N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide involves the reaction of 3,5-dimethylaniline with 2-chloroethylpiperazine in the presence of potassium carbonate, followed by the reaction of the resulting product with carbon disulfide and potassium hydroxide. The final product is obtained after the reaction of the intermediate product with hydrochloric acid and ethanol. The overall synthesis method is a multi-step process that requires careful handling and monitoring of the reaction conditions.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-12-9-13(2)11-14(10-12)16-15(20)18-5-3-17(4-6-18)7-8-19/h9-11,19H,3-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEGVQOJQVTWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)


![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)
![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5716962.png)

![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)
![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)

![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)